N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide
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Overview
Description
N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide is a complex organic compound with a unique structure that combines a thienopyrazole core with a naphthamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide typically involves a multi-step process. One common synthetic route includes the nucleophilic addition-elimination reaction of intermediates with different hydrazine derivatives . The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. scaling up the laboratory synthesis process to an industrial scale would likely involve optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents onto the thienopyrazole or naphthamide moieties.
Scientific Research Applications
N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antileishmanial and antimalarial agent. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.
Material Science: The compound’s properties make it suitable for use in organic electronics and catalysis.
Biological Research: Its ability to inhibit specific enzymes and pathways makes it a valuable tool for studying biochemical processes and developing new therapeutic agents.
Mechanism of Action
The mechanism of action of N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to therapeutic effects such as the inhibition of parasite growth in antileishmanial and antimalarial applications .
Comparison with Similar Compounds
Similar Compounds
- N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide
- N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Uniqueness
What sets N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide apart from similar compounds is its specific combination of the thienopyrazole and naphthamide moieties. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications in scientific research.
Properties
IUPAC Name |
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3S/c26-22(17-11-10-15-6-4-5-7-16(15)12-17)23-21-19-13-29(27,28)14-20(19)24-25(21)18-8-2-1-3-9-18/h1-12H,13-14H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKDUQZLVHMPJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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